2-Methyl-1-(pyrrolidine-3-carbonyl)piperidine
CAS No.:
Cat. No.: VC17861191
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20N2O |
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Molecular Weight | 196.29 g/mol |
IUPAC Name | (2-methylpiperidin-1-yl)-pyrrolidin-3-ylmethanone |
Standard InChI | InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)11(14)10-5-6-12-8-10/h9-10,12H,2-8H2,1H3 |
Standard InChI Key | LFDXQAOMDKFZTM-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCCN1C(=O)C2CCNC2 |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular structure of 2-methyl-1-(pyrrolidine-3-carbonyl)piperidine comprises a six-membered piperidine ring and a five-membered pyrrolidine ring connected via an amide bond (Figure 1). The methyl group at the 2-position of the piperidine ring introduces steric hindrance, potentially influencing conformational dynamics and intermolecular interactions . The pyrrolidine-3-carbonyl group introduces a planar amide linkage, which may participate in hydrogen bonding or π-stacking interactions in biological systems.
Stereochemical Complexity
Piperidine and pyrrolidine rings exhibit chair and envelope conformations, respectively. The stereochemistry at the 3-position of pyrrolidine and the 2-position of piperidine could lead to multiple diastereomers. For example, the pyrrolidine carbonyl group may adopt axial or equatorial orientations relative to the piperidine ring, affecting solubility and binding affinity . Studies on analogous fluorinated piperidines demonstrate that axial substituents often enhance metabolic stability compared to equatorial counterparts .
Synthetic Routes and Methodological Advances
Retrosynthetic Analysis
The synthesis of 2-methyl-1-(pyrrolidine-3-carbonyl)piperidine can be conceptualized through two key fragments:
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2-Methylpiperidine: Accessible via hydrogenation of 2-methylpyridine or reductive amination of δ-valerolactam derivatives .
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Pyrrolidine-3-carbonyl chloride: Derived from pyrrolidine-3-carboxylic acid via treatment with thionyl chloride or oxalyl chloride.
Coupling these fragments via amide bond formation using standard peptide coupling reagents (e.g., HATU, EDCI) would yield the target compound.
Organometallic Approaches
Organozinc reagents have been employed to synthesize substituted piperidines. For instance, AbdelSalam (2013) demonstrated that β-aminoalkyl zinc iodides react with chloromethylpropenes under copper catalysis to form 5-methylenepiperidines . Adapting this method, 2-methylpiperidine could be synthesized via zinc-mediated alkylation of pyridine derivatives followed by hydrogenation .
Reductive Amination and Cyclization
A double reductive amination strategy, as reported by Jiang et al., enables the stereoselective synthesis of piperidines from diketones and amines . Glutaric dialdehyde could undergo reductive amination with methylamine to form 2-methylpiperidine, followed by acylative coupling with pyrrolidine-3-carboxylic acid .
Catalytic Hydrogenation
Palladium- and rhodium-catalyzed hydrogenation of pyridine derivatives offers a scalable route to substituted piperidines. The Glorius group’s work on fluorinated piperidines highlights the utility of palladium catalysts in achieving high diastereoselectivity under mild conditions .
Physicochemical Properties
Molecular Formula and Weight
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Molecular Formula: C₁₁H₂₀N₂O
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Molecular Weight: 196.29 g/mol
Spectroscopic Characteristics
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¹H NMR: Expected signals include δ 1.40–1.70 (m, piperidine CH₂), δ 2.20–2.50 (m, pyrrolidine CH₂), and δ 3.40–3.70 (m, N-CH₂) .
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¹³C NMR: Key peaks at δ 170–175 (amide carbonyl), δ 45–55 (piperidine N-CH₂), and δ 25–30 (methyl group) .
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IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
Solubility and Lipophilicity
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LogP: Estimated at 1.2–1.8 (moderate lipophilicity).
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Solubility: Poor aqueous solubility (<1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO).
Applications in Drug Discovery and Beyond
Pharmaceutical Intermediate
This compound could serve as a precursor to kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its rigid structure may aid in conformational restriction strategies.
Agrochemistry
Piperidine derivatives are employed in herbicides and fungicides. The methyl group could enhance lipid solubility for foliar penetration.
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